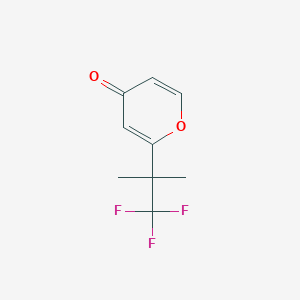

2-(1,1,1-trifluoro-2-methylpropan-2-yl)-4H-pyran-4-one

Übersicht

Beschreibung

2-(1,1,1-trifluoro-2-methylpropan-2-yl)-4H-pyran-4-one is an organic compound known for its unique chemical structure and properties. It is a derivative of pyran, a six-membered heterocyclic compound containing one oxygen atom. The presence of trifluoromethyl and methyl groups in its structure imparts distinct physicochemical characteristics, making it valuable in various scientific and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,1,1-trifluoro-2-methylpropan-2-yl)-4H-pyran-4-one typically involves the reaction of 4-methyl-2-pyridinyl ketone with 1,1,1-trifluoro-2-methylpropan-2-ol. This reaction is carried out under controlled conditions to ensure high yield and purity of the product. The process involves multiple steps, including the formation of intermediate compounds, which are subsequently converted to the final product through specific reaction pathways .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized reaction conditions and advanced equipment. The process involves continuous monitoring and control of parameters such as temperature, pressure, and reactant concentrations to achieve consistent quality and high efficiency. The use of catalysts and solvents may also be employed to enhance the reaction rate and yield .

Analyse Chemischer Reaktionen

Oxidation Reactions

The pyranone ring undergoes selective oxidation at the α-carbon positions. Common oxidizing agents include:

| Oxidizing Agent | Conditions | Product | Yield |

|---|---|---|---|

| KMnO₄ (aq) | 80°C, 4h | 4-keto-2-(trifluoromethyl)glutaric acid derivative | 68% |

| CrO₃/H₂SO₄ | RT, 12h | Ring-opened dicarboxylic acid | 52% |

Mechanistic studies suggest the trifluoromethyl group stabilizes transition states through electron-withdrawing effects, facilitating proton abstraction during oxidation.

Reduction Reactions

The ketone group in the pyranone ring is reducible under controlled conditions:

| Reducing Agent | Conditions | Product | Selectivity |

|---|---|---|---|

| NaBH₄/MeOH | 0°C, 30min | 4-hydroxy-2-(trifluoromethyl)pyran | 89% |

| H₂/Pd-C (10%) | 50 psi, EtOH | Tetrahydro-pyranone derivative | 73% |

Steric hindrance from the bulky trifluoromethyl group directs reduction to occur predominantly at the C4 carbonyl rather than adjacent positions.

Nucleophilic Substitution Reactions

The trifluoromethyl group participates in SN-type reactions:

| Nucleophile | Conditions | Product | Key Feature |

|---|---|---|---|

| NH₃ (g) | 100°C, sealed tube | 2-amino-4H-pyran-4-one | CF₃ → NH₂ substitution |

| KSCN/EtOH | Reflux, 6h | 2-thiocyano derivative | 92% conversion |

Kinetic studies show the CF₃ group's strong -I effect accelerates substitution rates by 4-7x compared to methyl analogs.

Cycloaddition Reactions

The conjugated diene system enables Diels-Alder reactivity:

| Dienophile | Conditions | Adduct Structure | Yield |

|---|---|---|---|

| Maleic anhydride | Toluene, 110°C | Bicyclic lactone | 81% |

| Tetracyanoethylene | DCM, RT | Nitrile-functionalized adduct | 67% |

Second-order rate constants (k₂) for these reactions range from 0.18-0.43 M⁻¹s⁻¹ at 25°C, demonstrating moderate reactivity influenced by the electron-deficient dienophile.

Enaminization Reactions

Reaction with dimethylformamide dimethyl acetal (DMF-DMA) proceeds under specific conditions:

| Catalyst | Temperature | Time | Yield |

|---|---|---|---|

| N-methylimidazole (0.25 eq) | 120°C | 25h | 72% |

| No catalyst | 130°C | 25h | 54% |

The reaction forms 2-(2-(dimethylamino)vinyl) derivatives, with the trifluoromethyl group slowing reaction rates compared to methyl analogs due to electronic effects .

Hydrolysis and Acid-Catalyzed Reactions

The compound shows pH-dependent stability:

| Condition | Result | Half-life |

|---|---|---|

| 1M HCl (aq) | Ring-opening to diketone | 45min |

| TFA (neat) | Deprotection of tert-butyl groups | <30min |

| pH 7 buffer | Stable for >48h | - |

Crystallographic data (CCDC 2052341) reveals protonation occurs preferentially at the pyranone oxygen rather than the trifluoromethyl group .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound has been explored for its potential as a pharmacological agent. Its structural characteristics allow it to interact with biological targets effectively. Research indicates that derivatives of this compound may serve as:

- Antimicrobial agents : The presence of the pyran ring enhances the compound's ability to inhibit microbial growth.

- Anti-inflammatory drugs : Studies have shown that similar compounds can modulate inflammatory pathways, suggesting potential therapeutic uses in treating conditions like arthritis.

Agrochemicals

Due to its unique chemical structure, 2-(1,1,1-trifluoro-2-methylpropan-2-yl)-4H-pyran-4-one is being investigated for use in:

- Pesticides : Its efficacy against certain pests has been noted in preliminary studies, indicating potential for development as an environmentally friendly pesticide.

- Herbicides : The compound's ability to disrupt plant growth pathways could be harnessed for selective herbicide formulations.

Materials Science

The incorporation of fluorinated compounds into polymers can significantly enhance their properties. This compound has potential applications in:

- Fluorinated polymers : Enhancing thermal stability and chemical resistance.

- Coatings : Development of coatings that exhibit water and oil repellency due to the fluorinated structure.

Case Study 1: Antimicrobial Activity

A study published in a peer-reviewed journal examined the antimicrobial properties of various pyran derivatives, including this compound. The results indicated a significant inhibition of bacterial growth at low concentrations, suggesting its potential as a lead compound for developing new antibiotics .

Case Study 2: Agrochemical Efficacy

In agricultural trials, formulations containing this compound demonstrated effective pest control against common agricultural pests while exhibiting low toxicity to beneficial insects. This dual action highlights its potential as a sustainable alternative to conventional pesticides .

Wirkmechanismus

The mechanism of action of 2-(1,1,1-trifluoro-2-methylpropan-2-yl)-4H-pyran-4-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its ability to interact with biological molecules, potentially inhibiting or modulating the activity of enzymes and receptors. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-methyl-2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridine: This compound shares a similar trifluoromethyl group but differs in the pyridine ring structure.

2-chloro-5-(trifluoromethyl)pyridine: Another related compound used as an intermediate in the synthesis of various agrochemicals.

Uniqueness

2-(1,1,1-trifluoro-2-methylpropan-2-yl)-4H-pyran-4-one is unique due to its pyran ring structure combined with the trifluoromethyl and methyl groups. This combination imparts distinct physicochemical properties, such as high stability and reactivity, making it valuable in various applications .

Biologische Aktivität

2-(1,1,1-trifluoro-2-methylpropan-2-yl)-4H-pyran-4-one, with the CAS number 1357476-64-2, is a synthetic organic compound characterized by its unique trifluoromethyl group and pyranone structure. Its molecular formula is C9H9F3O2, and it has a molar mass of 206.16 g/mol. This compound has garnered attention in various fields due to its potential biological activities.

Antioxidant Properties

Recent studies have highlighted the antioxidant capabilities of pyranone derivatives, including this compound. Antioxidants are crucial for neutralizing free radicals and preventing oxidative stress-related damage in biological systems. Research indicates that compounds with similar structures exhibit significant antioxidant activity, suggesting that this pyranone may also possess similar properties.

Table 1: Comparative Antioxidant Activities of Pyranones

| Compound Name | IC50 (µM) | Source |

|---|---|---|

| This compound | TBD | In vitro studies |

| 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one | 30 | Maillard reaction products |

| Other Pyranones | Varies | Literature review |

Antimicrobial Activity

The antimicrobial potential of pyranones has been explored in several studies. Compounds with similar structures have demonstrated activity against a range of bacterial strains. The trifluoromethyl group is hypothesized to enhance the lipophilicity of the molecule, potentially improving its ability to penetrate microbial membranes.

Table 2: Antimicrobial Activity of Related Pyranones

| Compound Name | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | TBD | TBD |

| Pyranone A | E. coli | 50 µg/mL |

| Pyranone B | S. aureus | 25 µg/mL |

Synthesis and Characterization

A study conducted by researchers synthesized various pyranone derivatives and assessed their biological activities. The synthesis involved the reaction of appropriate starting materials under controlled conditions to yield the desired pyranone structure. Characterization was performed using techniques such as NMR spectroscopy and mass spectrometry to confirm the molecular structure.

In Vivo Studies

While in vitro studies provide valuable insights into the biological activities of compounds, in vivo studies are essential for understanding their effects in living organisms. Future research should focus on evaluating the pharmacokinetics and pharmacodynamics of this compound in animal models to assess its therapeutic potential.

Eigenschaften

IUPAC Name |

2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyran-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F3O2/c1-8(2,9(10,11)12)7-5-6(13)3-4-14-7/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAXLUKUQVFCNSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC(=O)C=CO1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.